molecular formula C12H25N B1265652 Azacyclotridecane CAS No. 295-03-4

Azacyclotridecane

Cat. No. B1265652
CAS RN: 295-03-4
M. Wt: 183.33 g/mol
InChI Key: UFADJPZTTUWZMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azacyclotridecane and its derivatives have been synthesized through various methods, including the reaction of copper(II), nickel(II), and cobalt(III) with 1,4,7,10-tetra-azacyclotridecane ([13]aneN4). This process involves forming complexes that are characterized by their distinct properties and structures, such as cis-[Ni([13]aneN4)(OH2)2]2+ transitioning to planar complexes under specific conditions (Hay & Ali, 1985).

Molecular Structure Analysis

The molecular structure of azacyclotridecane complexes has been extensively studied. For example, the structure of cobalt(III) and nickel(II) complexes with azacyclotridecane derivatives shows varying geometries and coordination patterns, which are crucial for understanding their reactivity and properties (Hay, Bembi, & Sommerville, 1982).

Scientific research applications

1. Solubility and Thermodynamics

Azacyclotridecan-2-one's solubility and solution thermodynamics in various solvents are critical for the purification and performance improvement of crystalline products in industry. The solubility in different solvents like methanol, ethanol, and acetone, among others, increases with temperature. Models like the modified Apelblat equation and the NRTL model have been used to correlate experimental data for design optimization in industrial applications (Wu & Li, 2019).

2. Complexation with Metals

Azacyclotridecane has shown interesting properties in forming complexes with metals. For instance, its complex with copper(II) possesses high molar absorptivity, making it useful for the spectrophotometric determination of copper (Delgado, da Silva & Vaz, 1986). Furthermore, studies on the CuII-1,4,7,10-tetraazacyclotridecane ([13]aneN4) complex revealed its unique thermodynamic and kinetic properties (Kodama & Kimura, 1975).

3. Synthetic Applications

Azacyclotridecane derivatives are used in various synthetic processes. For example, azacyclotridecan-2-one serves as a starting material for nylon-12, prepared through Beckmann rearrangement of cyclododecanone oxime, catalyzed by cyanuric chloride and ZnCl2 (Furuya, Ishihara & Yamamoto, 2005).

4. Lanthanide Complex Studies

The lanthanide(III) complexes of 1,4,7,10-tetra-azacyclotridecane-1,4,7,10-tetra-acetic acid have been studied using 1H NMR techniques, providing insights into their conformation in solution and potential applications in fields like catalysis and materials science (Ascenso, Delgado & da Silva, 1986).

5. Enthalpy of Formation and Phase Transitions

Studies on the enthalpy of formation and phase transitions of azacyclotridecan-2-one, and its derivatives, contribute to understanding their physical properties, which is important for chemical synthesis and material science applications (Emel’yanenko et al., 2013).

6. CO2 Fixation and Zinc Complex Formation

Research on azacyclotridecane interacting with zinc(II) and CO2 in alkaline methanol solution showed the formation of unique zinc carbamate structures. This has implications for understanding the reactivity of tetra-azamacrocycle ligated Zn(II) complexes, potentially influencing enzyme model studies (Notni et al., 2008).

properties

IUPAC Name

azacyclotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFADJPZTTUWZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCNCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183696
Record name Azacyclotridecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azacyclotridecane

CAS RN

295-03-4
Record name Azacyclotridecane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacyclotridecane
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Record name Azacyclotridecane
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Record name Azacyclotridecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
RW Hay, R Bembi, W Sommerville - Inorganica Chimica Acta, 1982 - Elsevier
The syntheses of three new macrocyclic diamide ligands, 1,4,7,10-tetra-azacyclododecane-2,3-dione (L A ), 1,4,7,11-tetra-azacyclotridecane-2,3-dione (L B ) and 1,4,8,11-tetra-…
Number of citations: 45 www.sciencedirect.com
P Comba, NF Curtis, GA Lawrance… - Journal of the …, 1988 - pubs.rsc.org
Reaction of formaldehyde and nitroethane or nitropropane with the copper(II) or nickel(II) complexes of 1,8-diamino-3,6-diazaoctane in methanol yields the complexed macrocycle 12-…
Number of citations: 46 pubs.rsc.org
RW Hay, MA Ali - Inorganica chimica acta, 1985 - Elsevier
A variety of complexes of 1,4,7,10-tetra-azacyclotridecane ([13]aneN 4 = L) have been prepared and characterized. These complexes include [CuL](ClO 4 ) 2 , [CuL](CuBr 4 ), [CuL](…
Number of citations: 9 www.sciencedirect.com
NF Curtis, GW Reader - Journal of the Chemical Society A: Inorganic …, 1971 - pubs.rsc.org
… -l,5,8,11 -tetra-azacyclotridecane are described. Singlet ground-state square-planar complexes … The tetra-azacyclotridecane macrocycles have comparable ligand-field strength to bis(…
Number of citations: 3 pubs.rsc.org
JR Ascenso, R Delgado, JJRF da Silva - Journal of the Chemical …, 1986 - pubs.rsc.org
The conformation in solution of some lanthanide(III) complexes of 1,4,7,10-tetra-azacyclotridecane-1,4,7,10-tetra-acetic acid has been studied by 1H nmr techniques. The results …
Number of citations: 3 pubs.rsc.org
M Kodama, E Kimura - Journal of the Chemical Society, Chemical …, 1975 - pubs.rsc.org
Polarographic studies on the CuII-1,4,7,10-tetraazacyclotridecane ([13]aneN4) complex show that [13]aneN4 has thermodynamic and kinetic properties which are intermediate to those …
Number of citations: 17 pubs.rsc.org
CM Che, WT Tang, WT Wong, HW Lam… - Journal of the Chemical …, 1990 - pubs.rsc.org
Reaction of K2[RuCl5(H2O)] with 1,4,7,10-tetramethyl-1,4,7,10-tetra-azacyclotridecane(L) in ethanol yielded cis-[RuLCl2]ClO4. The optical spectrum shows an intense pπ(Cl)→dπ(Ru) …
Number of citations: 8 pubs.rsc.org
GA Sim - Acta Crystallographica Section C: Crystal Structure …, 1987 - scripts.iucr.org
… The CCC angles in the azacyclotridecane ring range from 113.0 to 115.4, mean 114.3. Though the HCH angles of 99.6-114.4 are subject to fairly large errors, the mean value of 106.9 is …
Number of citations: 6 scripts.iucr.org
NF Curtis, GW Reader - Journal of the Chemical Society, Dalton …, 1972 - pubs.rsc.org
The preparation of the cyclic tetra-secondary amine 3,3-dimethyl-1,5,8,11-tetra-azacyclotridecane from the previously reported nickel(II) complex is described. Cobalt(III) complexes of …
Number of citations: 3 pubs.rsc.org
ZH Zhang, XH Bu, XC Cao, CZ Wang… - Synthesis and reactivity …, 1998 - Taylor & Francis
Two new macrocyclic 1,4,7,10-tetraazacyclotridecane-11,13-diones (dioxo[13]aneN 4 ) bearing 2-niethylthiophene as additional pendants, H 2 L 1 and H 2 L 2 , have been synthesized …
Number of citations: 0 www.tandfonline.com

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